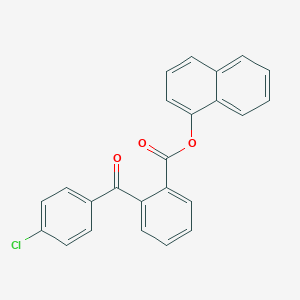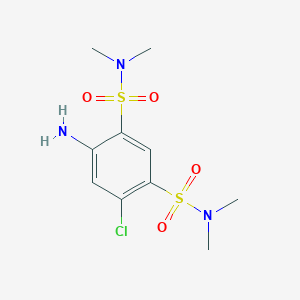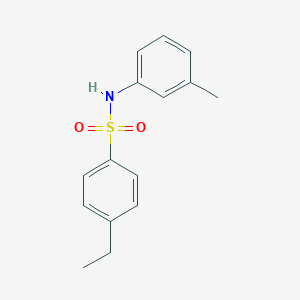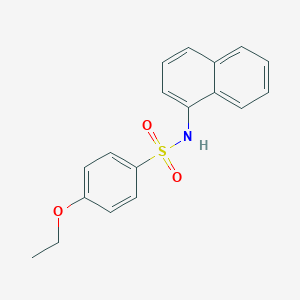
2-hydroxy-2-phenylcyclohexyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-2-phenylcyclohexyl methanesulfonate is an organic compound with a unique structure that includes a cyclohexyl ring substituted with a hydroxy group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-phenylcyclohexyl methanesulfonate typically involves the reaction of (1S,2S)-2-hydroxy-2-phenylcyclohexanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(1S,2S)-2-hydroxy-2-phenylcyclohexanol+methanesulfonyl chloride→[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-2-phenylcyclohexyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dichloromethane, and bases such as triethylamine.
Oxidation: PCC, dichloromethane as solvent.
Reduction: LiAlH4, ether as solvent.
Major Products
Substitution: Corresponding substituted products (e.g., amines, thiols).
Oxidation: Corresponding ketone.
Reduction: Corresponding alcohol.
Aplicaciones Científicas De Investigación
2-hydroxy-2-phenylcyclohexyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-2-phenylcyclohexyl methanesulfonate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [(1R,2R)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate
- [(1S,2S)-2-hydroxy-2-phenylcyclohexyl] sulfate
- [(1S,2S)-2-hydroxy-2-phenylcyclohexyl] phosphate
Uniqueness
2-hydroxy-2-phenylcyclohexyl methanesulfonate is unique due to its specific stereochemistry and the presence of the methanesulfonate group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H18O4S |
|---|---|
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-18(15,16)17-12-9-5-6-10-13(12,14)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3/t12-,13-/m0/s1 |
Clave InChI |
CYPFGJWHFAOHAA-STQMWFEESA-N |
SMILES isomérico |
CS(=O)(=O)O[C@H]1CCCC[C@@]1(C2=CC=CC=C2)O |
SMILES |
CS(=O)(=O)OC1CCCCC1(C2=CC=CC=C2)O |
SMILES canónico |
CS(=O)(=O)OC1CCCCC1(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)



![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281739.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)




